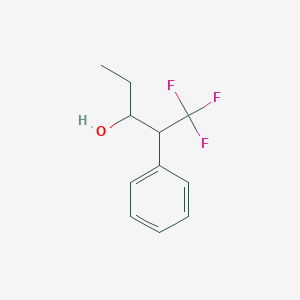

1,1,1-Trifluoro-2-phenylpentan-3-ol

Description

Significance of Trifluoromethylated Alcohols in Chemical Research

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.orgmdpi.com Trifluoromethylated alcohols are a class of compounds that have become increasingly important in various areas of chemical science.

The strong electron-withdrawing nature of the -CF3 group, a consequence of the high electronegativity of fluorine atoms, imparts unique characteristics. ketonepharma.com This inductive effect can increase the acidity of the alcohol's hydroxyl proton compared to its non-fluorinated analogs. libretexts.org The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group, a feature highly desirable in the design of pharmaceuticals and agrochemicals. mdpi.com

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to permeate biological membranes. rsc.orgmdpi.com In the context of stereoselective synthesis, the steric and electronic properties of the -CF3 group can be exploited to influence the stereochemical outcome of chemical reactions. mdpi.com Chiral trifluoromethylated alcohols have been successfully utilized as chiral auxiliaries, ligands for asymmetric catalysis, and as versatile building blocks for the synthesis of complex, enantioenriched molecules. mdpi.commdpi.com

| Feature of Trifluoromethyl Group | Conferred Property in Alcohols |

| Strong Inductive Effect (-I) | Increased acidity of the hydroxyl group |

| High C-F Bond Energy | Enhanced metabolic and thermal stability mdpi.com |

| Lipophilicity | Increased solubility in nonpolar media; potential for enhanced membrane permeability rsc.orgmdpi.com |

| Steric and Electronic Bulk | Influence on reaction stereoselectivity; utility in asymmetric synthesis mdpi.com |

Overview of Phenyl-Substituted Alcohol Chemistry

Phenyl-substituted alcohols, characterized by the presence of a C₆H₅- group, are a cornerstone of organic chemistry. The phenyl group itself possesses a unique combination of electronic and steric properties that influence the reactivity of the alcohol. It is generally hydrophobic and offers a degree of rigidity to the molecular structure. wikipedia.org

Electronically, the phenyl group exhibits a dual nature. It acts as an inductively withdrawing group (-I) due to the higher electronegativity of its sp²-hybridized carbon atoms compared to sp³-hybridized carbons in an alkyl chain. wikipedia.orgquora.comechemi.com Conversely, its π-system can donate electron density through resonance (+M effect) when conjugated with an appropriate functional group. wikipedia.orgquora.com This interplay of electronic effects modulates the properties of the alcohol, including the acidity of the hydroxyl group and the reactivity of adjacent carbon centers. Phenyl groups are generally stable and resistant to oxidation and reduction under many conditions. wikipedia.org The carbon-carbon bond lengths within the phenyl ring are approximately 1.4 Å. wikipedia.org

Structural Features and Stereochemical Considerations of 1,1,1-Trifluoro-2-phenylpentan-3-ol

The molecular structure of this compound consists of a five-carbon pentane (B18724) chain. Key substitutions include a trifluoromethyl group at the C1 position, a phenyl group at the C2 position, and a hydroxyl group at the C3 position.

A critical aspect of this molecule is its stereochemistry. The carbon atoms at positions 2 and 3 (C2 and C3) are both stereogenic centers, as each is bonded to four different substituent groups.

C2 is bonded to: a hydrogen atom, the trifluoromethylmethyl group (C1), the phenyl group, and the rest of the carbon chain (C3-C5).

C3 is bonded to: a hydrogen atom, the hydroxyl group, an ethyl group (C4-C5), and the rest of the carbon chain (C1-C2).

The presence of two distinct chiral centers means that this compound can exist as a total of four stereoisomers (2² = 4). These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is diastereomeric. The precise spatial arrangement of the phenyl and hydroxyl groups defines the specific stereoisomer and will dictate its chiroptical properties and its interactions with other chiral molecules. The stereocontrolled synthesis of a single, desired stereoisomer is a significant challenge in organic synthesis. nih.gov

| Stereoisomer | C2 Configuration | C3 Configuration | Relationship |

| 1 | R | R | Enantiomer of (2S, 3S) |

| 2 | S | S | Enantiomer of (2R, 3R) |

| 3 | R | S | Enantiomer of (2S, 3R) |

| 4 | S | R | Enantiomer of (2R, 3S) |

Research Aims and Scope for this compound

Given the lack of extensive specific research on this compound, its structural features suggest several logical aims and a broad scope for future investigation.

Stereoselective Synthesis: A primary research goal would be the development of efficient and highly stereoselective synthetic routes to access each of the four stereoisomers in high purity. nih.govorganic-chemistry.org This could involve asymmetric catalysis, the use of chiral starting materials, or the separation of diastereomers followed by resolution of enantiomers.

Applications in Asymmetric Catalysis: The individual stereoisomers could be investigated as chiral ligands or organocatalysts. The presence of the hydroxyl group provides a coordination site for metal catalysts, and the chiral environment created by the phenyl and trifluoromethyl groups could induce high enantioselectivity in a variety of chemical transformations. mdpi.com

Medicinal Chemistry and Agrochemical Research: The combination of a phenyl ring and a trifluoromethyl group is a common structural motif in many biologically active compounds. mdpi.commdpi.com Research would aim to synthesize and screen this compound and its derivatives for various biological activities. Its potential as a key intermediate for more complex drug candidates could also be explored.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-phenylpentan-3-ol |

InChI |

InChI=1S/C11H13F3O/c1-2-9(15)10(11(12,13)14)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |

InChI Key |

MGFQBWPVPJARFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Stereochemical Analysis and Control in 1,1,1 Trifluoro 2 Phenylpentan 3 Ol Chemistry

Configurational Assignment Methodologies

Determining the absolute and relative configuration of the stereoisomers of 1,1,1-trifluoro-2-phenylpentan-3-ol requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of fluorinated organic compounds. thermofisher.com Both ¹H and ¹⁹F NMR are employed to distinguish between diastereomers and to deduce their relative configurations.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the methine protons at C2 and C3 are particularly informative. The magnitude of the vicinal coupling constant (³JHH) between these two protons can often be correlated with the dihedral angle between them, providing insight into the relative stereochemistry (syn or anti). For instance, a larger coupling constant is typically observed for an anti-periplanar arrangement of protons, which is characteristic of the anti diastereomer. rsc.org Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximities between specific protons, further aiding in the assignment of relative configuration. mdpi.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. thermofisher.com The chemical shift of the CF₃ group can differ significantly between the syn and anti diastereomers of this compound. rsc.org Furthermore, long-range ¹H-¹⁹F coupling constants can provide additional structural information. The diastereomeric ratio of a mixture can often be accurately determined by integrating the respective signals in the ¹⁹F NMR spectrum. rsc.org

A common strategy for determining the absolute configuration of chiral alcohols involves the use of chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net By converting the alcohol to its corresponding (R)- and (S)-MTPA esters, the resulting diastereomeric esters exhibit distinct ¹H and ¹⁹F NMR spectra. Analysis of the chemical shift differences (Δδ) between the diastereomeric esters allows for the assignment of the absolute configuration of the original alcohol. researchgate.net

Table 1: Representative NMR Data for Stereochemical Analysis

| Technique | Parameter | Information Gained |

|---|---|---|

| ¹H NMR | ³J(H2-H3) Coupling Constant | Relative stereochemistry (syn/anti) |

| ¹H NMR (NOESY) | Cross-peak intensities | Through-space proton proximities |

| ¹⁹F NMR | Chemical Shift (δ) | Diastereomeric differentiation |

| ¹⁹F NMR | Signal Integration | Diastereomeric ratio |

This table is for illustrative purposes and specific values would be dependent on experimental conditions.

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. researchgate.net By obtaining a suitable crystal of a single stereoisomer of this compound, or a derivative thereof, its three-dimensional structure can be solved. This technique reveals precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and their spatial arrangement. researchgate.net The resulting crystallographic data serves as a definitive standard for calibrating and validating spectroscopic methods like NMR.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules in solution. youtube.combhu.ac.inmgcub.ac.in These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. bhu.ac.inmgcub.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. bhu.ac.in Chiral compounds, particularly those with a chromophore near the stereocenter, can exhibit a characteristic "Cotton effect," which is an anomalous change in optical rotation in the vicinity of an absorption band. bhu.ac.in The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. mgcub.ac.in A CD spectrum will show positive or negative peaks corresponding to the electronic transitions of the molecule. The sign and intensity of these peaks are characteristic of the absolute configuration of the stereoisomers. Theoretical calculations can be used to predict the CD spectra for different stereoisomers, and comparison with the experimental spectrum can lead to the assignment of the absolute configuration. researchgate.net

Diastereoselectivity and Enantioselectivity Studies

The synthesis of this compound can be designed to favor the formation of specific stereoisomers.

Diastereoselectivity: Diastereoselective syntheses aim to control the relative stereochemistry at the C2 and C3 centers. This is often achieved by the reduction of a precursor ketone, 1,1,1-trifluoro-2-phenylpentan-3-one. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent, the reaction conditions, and the presence of chelating groups that can direct the approach of the reagent. For example, chelation-controlled reductions often favor the formation of the syn diastereomer.

Enantioselectivity: Enantioselective methods are employed to produce an excess of one enantiomer over the other. This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For instance, asymmetric reduction of 1,1,1-trifluoro-2-phenylpentan-3-one using a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand can yield enantioenriched this compound. nih.gov The development of catalytic asymmetric methods for the synthesis of β-trifluoromethyl alcohols is an active area of research. nih.gov

Conformational Analysis and its Impact on Reactivity and Selectivity

The three-dimensional shape, or conformation, of this compound plays a significant role in its reactivity and the stereoselectivity of its reactions. slideshare.net The presence of the bulky trifluoromethyl and phenyl groups influences the rotational barriers around the C2-C3 bond, leading to preferred conformations. nih.gov

The relative orientation of the substituents in the dominant conformers can affect the accessibility of the hydroxyl group and the adjacent C-H bonds to reagents. For example, steric hindrance in certain conformations can direct an incoming reagent to a specific face of the molecule, leading to a particular stereochemical outcome. slideshare.net Furthermore, stereoelectronic effects, such as the alignment of orbitals, can influence reaction rates. nih.gov The gauche effect between the electronegative fluorine atoms and the hydroxyl group can also play a role in stabilizing certain conformations. The polarity of the solvent can also impact the conformational equilibrium. nih.gov

Dynamic Stereochemistry and Isomerization Processes

Under certain conditions, the stereoisomers of this compound may undergo isomerization. For instance, if the hydroxyl group is converted to a leaving group, subsequent elimination and re-addition reactions could lead to epimerization at either the C2 or C3 center. While direct isomerization of the alcohol itself is generally not facile, understanding the potential for such processes under various reaction conditions is important for maintaining the stereochemical integrity of the compound. The study of dynamic stereochemistry involves investigating the rates and mechanisms of these potential interconversions.

Reactivity and Derivatization of 1,1,1 Trifluoro 2 Phenylpentan 3 Ol

Functional Group Transformations of the Hydroxyl Group

The secondary hydroxyl group in 1,1,1-Trifluoro-2-phenylpentan-3-ol is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Key reactions include oxidation, esterification, and etherification.

Oxidation: The oxidation of the hydroxyl group to a ketone provides access to α-trifluoromethyl ketones, which are valuable intermediates in organic synthesis. Various oxidizing agents can be employed for this transformation.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. These reactions are fundamental for creating derivatives with altered physical and chemical properties. For instance, esterification with various carboxylic acids can be achieved under standard conditions, and etherification can be performed using Williamson ether synthesis or other methods.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | α-Trifluoromethyl ketone | General knowledge |

| Oxidation | Dess-Martin Periodinane | α-Trifluoromethyl ketone | General knowledge |

| Esterification | Acyl chloride, Pyridine | Ester | General knowledge |

| Etherification | Sodium hydride, Alkyl halide | Ether | General knowledge |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically robust and relatively inert to many reaction conditions. This stability is a key feature that makes trifluoromethylated compounds attractive for various applications. However, under specific and often harsh conditions, the CF3 group can participate in certain transformations.

Direct deoxygenative trifluoromethylation of alcohols has been reported, which involves the replacement of the hydroxyl group with a trifluoromethyl group. nih.gov This reaction, however, leads to a different compound and is not a direct transformation of the existing CF3 group. More relevant to the derivatization of this compound would be reactions that modify the CF3 group itself, though such reactions are rare and typically require forcing conditions that might not be compatible with the rest of the molecule.

Transformations of the Phenyl Moiety

The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent would favor substitution at the ortho and para positions. However, the steric bulk of the rest of the molecule might influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions might be complicated by the presence of the hydroxyl group, which can react with the Lewis acid catalyst.

| Reaction Type | Reagent | Expected Product Position | Reference |

| Nitration | HNO3, H2SO4 | ortho, para | General knowledge |

| Bromination | Br2, FeBr3 | ortho, para | General knowledge |

Rearrangement Reactions and Mechanistic Investigations

β-Amino-α-trifluoromethyl alcohols are known to undergo rearrangement reactions. x-mol.com While this compound is not an amino alcohol, analogous acid-catalyzed rearrangements involving the hydroxyl group are plausible. For instance, protonation of the hydroxyl group followed by loss of water would generate a carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-phenyl shift. The stability of the resulting carbocation would be a key factor in determining the feasibility and outcome of such a rearrangement. The Tiffeneau–Demjanov rearrangement is a known reaction for β-amino alcohols that leads to ring expansion in cyclic systems. wiley-vch.de While not directly applicable here, it highlights the potential for rearrangements in related structures.

Mechanistic investigations into the reactions of β-trifluoromethyl alcohols often focus on the influence of the electron-withdrawing CF3 group on the stability of intermediates and transition states.

Utilization as a Synthetic Building Block for Complex Molecules

The chiral nature of this compound, with two stereocenters, makes it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. sigmaaldrich.comnih.gov The presence of the trifluoromethyl group can impart unique biological properties to the target molecules. nih.gov

For example, chiral β-trifluoromethyl alcohols are precursors to chiral α-trifluoromethyl ketones, which can be further elaborated. nih.govorganic-chemistry.org They can also be used in the synthesis of chiral ligands for asymmetric catalysis. The introduction of fluorine can enhance the stereoselectivity of reactions. nih.gov

Derivatives of similar structures, such as 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, have been investigated as orally available general anesthetics, highlighting the potential of this class of compounds in drug discovery. nih.gov

Spectroscopic Characterization for Structural Elucidation of 1,1,1 Trifluoro 2 Phenylpentan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy of 1,1,1-Trifluoro-2-phenylpentan-3-ol provides crucial information about the number, type, and connectivity of protons in the molecule. The phenyl group typically displays signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the pentanol (B124592) chain will appear at distinct chemical shifts depending on their proximity to the electron-withdrawing trifluoromethyl group and the hydroxyl group. The methine proton adjacent to the hydroxyl group (CH-OH) is expected to appear as a multiplet, with its chemical shift and coupling constants providing insight into the diastereomeric nature of the compound. The methylene (B1212753) and methyl protons of the ethyl group will also exhibit characteristic splitting patterns (e.g., a quartet and a triplet, respectively) due to spin-spin coupling with neighboring protons.

| Proton Assignment | Chemical Shift (δ) in ppm (Typical Range) | Multiplicity | Coupling Constant (J) in Hz (Typical Range) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | |

| CH(OH) | 3.8 - 4.2 | Multiplet | |

| CH(Ph) | 3.0 - 3.5 | Multiplet | |

| CH₂ | 1.4 - 1.8 | Multiplet | 7 - 8 |

| CH₃ | 0.8 - 1.2 | Triplet | 7 - 8 |

This is an interactive data table based on typical values for similar structures.

¹³C NMR for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the phenyl ring will have signals in the range of δ 125-140 ppm. The carbons of the pentanol chain, particularly the one bearing the hydroxyl group (C-OH) and the one attached to the phenyl group (C-Ph), will have characteristic chemical shifts influenced by their substituents.

| Carbon Assignment | Chemical Shift (δ) in ppm (Typical Range) | Multiplicity (due to C-F coupling) |

| C F₃ | 122 - 128 | Quartet |

| C -OH | 70 - 78 | Singlet |

| C -Ph | 45 - 55 | Singlet |

| Phenyl C -H | 127 - 130 | Singlet |

| Phenyl C -ipso | 135 - 142 | Singlet |

| C H₂ | 25 - 35 | Singlet |

| C H₃ | 8 - 15 | Singlet |

This is an interactive data table based on typical values for similar structures.

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.org For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly characteristic of the CF₃ group's electronic environment. wikipedia.org It will likely appear as a doublet due to coupling with the adjacent methine proton (H-C-CF₃). The magnitude of the ³J(H,F) coupling constant can provide further structural confirmation. For organofluorine compounds, the chemical shift range for CF₃ groups is typically between -50 to -70 ppm. wikipedia.org

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete bonding network and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the CH-OH group and the protons of the adjacent methylene group, as well as between the methylene and methyl protons of the ethyl group. It would also show a correlation between the methine proton adjacent to the phenyl group and the methine proton of the CH-OH group. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. rsc.org

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic pentane (B18724) chain will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of C-F stretching vibrations, confirming the presence of the trifluoromethyl group. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Trifluoromethyl (C-F) | Stretching | 1000 - 1300 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alcohol (C-O) | Stretching | 1050 - 1200 |

This is an interactive data table based on typical values for similar functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (C₁₁H₁₃F₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (218.21 g/mol ). nih.gov

The fragmentation pattern is also highly informative. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The presence of the trifluoromethyl group and the phenyl group will also lead to characteristic fragment ions. For example, the loss of the ethyl group (C₂H₅) would result in a fragment at m/z 189. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for compounds containing a benzyl (B1604629) group. The fragmentation pattern of ketamine analogues, which share some structural similarities, often involves α-cleavage and further losses of small molecules. nih.gov Analysis of these fragments helps to piece together the molecular structure. libretexts.orgmiamioh.edu

| Ion | m/z (Expected) | Possible Identity/Origin |

| [M]⁺ | 218 | Molecular Ion |

| [M-H₂O]⁺ | 200 | Loss of water |

| [M-C₂H₅]⁺ | 189 | Loss of ethyl group (alpha-cleavage) |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

This is an interactive data table based on common fragmentation patterns.

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis for specific analyses)

While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide the foundational data for the structural elucidation of this compound and its derivatives, advanced spectroscopic techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary and specific insights into their molecular structure and electronic properties. These methods are particularly useful for analyzing vibrational modes that are weak or inactive in IR spectroscopy and for probing the electronic transitions within the molecule.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. It is based on the inelastic scattering of monochromatic light, usually from a laser. While no specific Raman spectrum for this compound is available in the reviewed literature, the expected characteristic peaks can be inferred from data on structurally related compounds, such as other alcoholic molecules and compounds containing trifluoromethyl and phenyl groups. sci-hub.seresearchgate.net

The Raman spectrum of an alcohol typically displays characteristic peaks for O-H, C-H, C-O, and C-C bond vibrations. sci-hub.sersc.org For this compound, the presence of the trifluoromethyl (CF₃) group and the phenyl ring will introduce additional, distinct spectral features. The intense vibrations of the CF₃ group are particularly notable in Raman spectra. nih.gov

A predictive summary of the key Raman shifts for this compound, based on analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| O-H Stretch | ~3400 | Weak | The O-H stretching vibration in alcohols is often a broad and weak band in Raman spectra. sci-hub.se |

| C-H Stretch (Aromatic) | 3000-3100 | Strong | Characteristic of the C-H bonds in the phenyl group. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Arising from the C-H bonds of the pentyl chain. sci-hub.se |

| C=C Stretch (Aromatic Ring) | 1580-1620 | Strong | In-plane stretching vibrations of the phenyl ring. |

| C-F Stretch (Symmetric) | ~1150 | Strong | The symmetric stretching of the C-F bonds in the CF₃ group typically gives a strong Raman signal. |

| Phenyl Ring Breathing | ~1000 | Strong | A characteristic and often intense peak for monosubstituted benzene (B151609) rings. |

| C-O Stretch | 1000-1200 | Medium | The C-O stretching vibration of the secondary alcohol. |

| CF₃ Bending | 500-750 | Medium | Bending vibrations of the trifluoromethyl group. nih.gov |

| Skeletal Bending | < 500 | Medium | Vibrations involving the carbon skeleton of the molecule. |

This table is a predictive representation based on data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores present in this compound are the phenyl group and the hydroxyl group. The phenyl group is the dominant chromophore and is expected to exhibit characteristic absorption bands.

The UV-Vis spectrum of benzene and its simple alkyl derivatives typically shows a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) between 230 and 270 nm, which arises from π → π* transitions. nist.gov The presence of the trifluoromethyl and hydroxyl groups on the alkyl side chain is expected to cause a slight red shift (bathochromic shift) and potentially an increase in the intensity (hyperchromic effect) of these absorption bands due to electronic interactions.

While specific UV-Vis data for this compound is not documented, analysis of related compounds such as 1-phenylethanol (B42297) and other phenyl-containing molecules allows for an estimation of its absorption characteristics. researchgate.netresearchgate.net

A summary of the anticipated UV-Vis absorption maxima for this compound is provided below.

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π* (E₂-band) | ~210 | High | Phenyl Ring |

| π → π* (B-band) | ~260 | Low to Medium | Phenyl Ring |

This table is a predictive representation based on data from structurally similar compounds.

The fine structure of the B-band, which is often visible in the gas phase or in non-polar solvents, may be lost in polar solvents due to intermolecular interactions. The study of the UV-Vis spectra of derivatives of this compound can provide further information on how different substituents on the phenyl ring or modifications to the alkyl chain affect the electronic transitions.

Theoretical and Computational Studies of 1,1,1 Trifluoro 2 Phenylpentan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1,1,1-Trifluoro-2-phenylpentan-3-ol. These methods provide insights into the electronic structure, reactivity, and other chemical behaviors from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the study of fluorinated organic compounds, DFT has been instrumental. For analogous compounds, DFT calculations, often paired with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and calculate electronic properties such as orbital energies, electron density distribution, and electrostatic potential maps. These calculations help in identifying the most stable conformations and understanding the influence of the trifluoromethyl group on the molecule's reactivity.

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular systems. For similar chiral fluoroalcohols, ab initio calculations have been used to identify equilibrium minima on the potential energy surface. These methods are crucial for refining structures obtained from experimental techniques and for calculating properties that are difficult to measure experimentally. For instance, in the study of 1-phenyl-2,2,2-trifluoroethanol, ab initio methods at the MP2 level of theory were used to identify stable conformers.

Molecular Modeling and Conformational Landscape Analysis

Interactive Data Table: Predicted Relative Energies of Hypothetical Conformers

Below is a hypothetical interactive table illustrating how data from conformational analysis of a similar molecule could be presented. The values are for illustrative purposes only and are not actual data for this compound.

| Conformer | Relative Energy (kJ/mol) | Population (%) |

| I (gauche+) | 0.00 | 75 |

| II (trans) | 5.00 | 20 |

| III (gauche-) | 10.00 | 5 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a vital role in elucidating reaction mechanisms. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This information provides a detailed picture of the reaction pathway. For reactions involving fluorinated alcohols, computational studies can clarify the role of stereochemistry and the influence of the fluorine atoms on the reaction kinetics and thermodynamics. These approaches can be applied to understand, for example, oxidation or esterification reactions involving this compound.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-Vis spectra). The predicted electric dipole moment components at identified minima can sometimes deviate from experimental values, which can be analyzed in terms of dynamic effects associated with large amplitude motions within the molecule. nih.govresearchgate.net

Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data

This table provides a hypothetical comparison of predicted and experimental data for a similar compound to illustrate the application of these methods. The values are not actual data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH-OH | 4.5 | 4.3 |

| ¹³C NMR (δ, ppm) - CF₃ | 124.0 | 125.2 |

| IR Frequency (cm⁻¹) - OH stretch | 3600 | 3620 |

Emerging Research Directions and Future Perspectives for 1,1,1 Trifluoro 2 Phenylpentan 3 Ol

Novel Catalytic Systems for Asymmetric Synthesis

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The asymmetric synthesis of 1,1,1-Trifluoro-2-phenylpentan-3-ol, which contains a stereogenic center at the carbon bearing the hydroxyl group, is a key area of developing research. Current strategies are moving beyond classical resolution methods towards more elegant and efficient catalytic systems.

Recent advancements in the synthesis of chiral trifluoromethylated alcohols have highlighted several promising catalytic approaches that could be adapted for this compound. Nickel-catalyzed asymmetric reductive cross-coupling reactions, for instance, have been successfully employed for the synthesis of α-trifluoromethylated ketones, which can then be reduced to the corresponding alcohols with high diastereoselectivity and enantiomeric excess. nih.govacs.org This method's broad functional group compatibility and mild reaction conditions make it a strong candidate for future synthetic routes.

Another avenue of intense investigation is the use of chiral auxiliaries and phase-transfer catalysis. acs.orgnih.govnih.gov Cinchona alkaloid-derived catalysts, for example, have shown remarkable efficiency in the umpolung addition of trifluoromethyl imines to carboxylic acid derivatives, yielding chiral trifluoromethylated γ-amino acids. nih.govnih.gov The principles of this catalyst design could be harnessed for the enantioselective addition of a trifluoromethyl group to a suitable precursor of this compound.

Furthermore, the development of chiral vanadyl methoxide (B1231860) complexes for the asymmetric 1,2-oxytrifluoromethylation of styrenes presents another potential strategy. nih.gov Although demonstrated on a different class of compounds, the underlying radical cross-coupling mechanism could be engineered for the target molecule. nih.govmdpi.com

A summary of potential catalytic systems for the asymmetric synthesis of trifluoromethylated alcohols is presented in the table below.

| Catalytic System | Description | Potential for this compound Synthesis |

| Nickel-Catalyzed Reductive Cross-Coupling | Employs a nickel catalyst for the asymmetric coupling of acyl chlorides with a trifluoromethyl source, followed by reduction. nih.govacs.org | High potential due to mild conditions and good functional group tolerance. |

| Chiral Auxiliaries | Utilizes a chiral auxiliary to direct the stereochemical outcome of a reaction, which is later removed. acs.org | A well-established but potentially less atom-economical approach. |

| Phase-Transfer Catalysis | Involves a catalyst, often derived from cinchona alkaloids, to shuttle reactants between immiscible phases, enabling asymmetric bond formation. nih.govnih.gov | Promising for the enantioselective addition of a trifluoromethyl nucleophile. |

| Chiral Vanadyl Complexes | Catalyzes the asymmetric radical 1,2-oxytrifluoromethylation of olefins. nih.gov | The radical-based mechanism offers a different synthetic pathway to be explored. |

| Fructose-Derived Ketone Catalysts | Used for the asymmetric epoxidation of olefins, which can then be opened to form chiral alcohols. acs.org | An indirect but potentially effective route to the target molecule. |

Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, energy consumption, and the use of hazardous materials. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in this regard, particularly for organofluorine synthesis. beilstein-journals.orgsemanticscholar.orgnih.gov

The synthesis of fluorinated compounds often involves highly reactive and sometimes hazardous reagents. semanticscholar.org Flow microreactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety and reproducibility. beilstein-journals.orgsemanticscholar.org The high surface-area-to-volume ratio in these reactors facilitates efficient heat transfer, mitigating the risks associated with exothermic fluorination reactions. beilstein-journals.org

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering alternative reaction pathways that are often milder and more selective than traditional thermal methods. These techniques are particularly well-suited for the generation of reactive intermediates, such as radicals, under controlled conditions.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has been successfully applied to a variety of trifluoromethylation reactions. rsc.orgnih.govacs.orgnih.gov This approach typically involves a photocatalyst that, upon excitation by light, can activate a trifluoromethyl source to generate a trifluoromethyl radical. This radical can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions. The synthesis of this compound could potentially be achieved through the photoredox-catalyzed addition of a trifluoromethyl radical to a suitable carbonyl or olefin precursor. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive area for future research. mst.edu

Electrochemical synthesis offers another green and efficient alternative for fluorination reactions. wikipedia.orgacs.org By using electricity to drive chemical transformations, electrosynthesis can often avoid the need for harsh chemical oxidants or reductants. acs.org Selective electrochemical fluorination has been demonstrated for a range of organic substrates. acs.orgacs.org For the synthesis of this compound, an electrochemical approach could be envisioned for either the direct fluorination of a precursor molecule or for the generation of a reactive trifluoromethylating agent in situ. nih.govnih.gov

Development of Advanced Spectroscopic Probes based on this compound

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 nucleus (¹⁹F) make it an excellent probe for a variety of applications, including in materials science and biomedical imaging. frontiersin.orgnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, which makes it highly sensitive to its local chemical environment. nih.govrsc.org

This compound, with its trifluoromethyl group, could serve as a valuable building block for the development of advanced spectroscopic probes. The ¹⁹F NMR signal of the CF₃ group would be sensitive to changes in the molecule's environment, such as binding events or changes in solvent polarity. By incorporating this fluorinated alcohol into larger molecular architectures, it may be possible to create responsive probes for various analytical applications. frontiersin.orgacs.org

For example, polymers or biomolecules functionalized with this compound could be studied using ¹⁹F NMR to probe their structure, dynamics, and interactions. The trifluoromethyl group would act as a reporter, providing a clear and sensitive signal that is free from the background signals that can complicate proton (¹H) NMR. udel.edu The development of such probes is an exciting area of research with potential applications in drug discovery, diagnostics, and materials characterization.

Role in Advanced Materials Science

The incorporation of fluorine into polymers and other materials can lead to significant enhancements in their properties, including increased thermal stability, chemical resistance, and hydrophobicity. mdpi.comnih.gov Fluorinated alcohols, in particular, can be used as monomers, additives, or surface modifiers to create advanced materials with tailored properties. researchgate.netresearchgate.net

This compound, with its combination of a trifluoromethyl group, a phenyl ring, and a reactive hydroxyl group, is a promising candidate for use in materials science. The hydroxyl group allows for its incorporation into polymer backbones, such as polyurethanes or polyesters, through polymerization reactions. mdpi.com The presence of the trifluoromethyl group would be expected to impart desirable properties to the resulting polymer, such as low surface energy and enhanced stability. nih.gov

Furthermore, the phenyl group can contribute to the polymer's mechanical and thermal properties through π-π stacking interactions. The unique combination of these functional groups could lead to the development of new fluorinated polymers with applications in coatings, membranes, and other high-performance materials. lbl.gov The role of this compound as a building block for advanced materials is a fertile area for future research and development.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-2-phenylpentan-3-ol?

Methodological Answer: The synthesis of trifluoromethyl-containing alcohols often involves fluorination reactions or nucleophilic substitutions. For example, analogous compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) are synthesized via ketone intermediates followed by reduction . A plausible route for this compound could involve:

Step 1: Grignard addition of phenylmagnesium bromide to 1,1,1-trifluoro-3-pentanone.

Step 2: Stereoselective reduction using catalysts like NaBH4 with chiral ligands to control the hydroxyl group’s configuration.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key considerations include optimizing reaction temperature (0–25°C) and solvent polarity to minimize side reactions. Reference methodologies for related trifluoro compounds suggest yields of 60–80% under inert atmospheres .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify the hydroxyl proton (δ 1.5–2.5 ppm, broad) and trifluoromethyl group (¹³C δ 120–125 ppm, q, J = 280 Hz). The phenyl group’s aromatic protons appear at δ 7.2–7.5 ppm .

- IR Spectroscopy: Confirm the -OH stretch (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Look for molecular ion [M+H]+ at m/z 236.1 (C₁₁H₁₂F₃O). Cross-reference with PubChem data for analogous compounds to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between computational predictions and experimental results?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or impurities. For example:

- Case Study: 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol (PubChem DTXSID30446331) showed deviations in predicted vs. observed ¹³C shifts due to solvation. Mitigation steps include:

- Solvent Standardization: Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently.

- DFT Calculations: Employ Gaussian09 with B3LYP/6-31G(d) to simulate NMR spectra, adjusting for solvent polarity .

- Cross-Validation: Compare experimental data with multiple databases (PubChem, DSSTox) to identify systematic errors .

Q. What strategies enhance stereochemical control during the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation to control the hydroxyl group’s stereochemistry. For example, (R)-BINAP-Ru complexes achieved >90% enantiomeric excess (ee) in related trifluoro alcohols .

- Kinetic Resolution: Enzymatic methods (e.g., lipases in organic solvents) can separate enantiomers post-synthesis.

- X-ray Crystallography: Confirm absolute configuration via single-crystal analysis, as demonstrated for 1,1,1-trifluoro-3,3-dimethylbutan-2-ol .

Q. How to assess the safety and toxicity profile of novel this compound derivatives?

Methodological Answer:

- In Silico Screening: Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity.

- In Vitro Assays: Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) and Ames tests for mutagenicity.

- Regulatory Alignment: Follow IFRA guidelines for structurally similar alcohols, which recommend dermal exposure limits (e.g., 0.5% in cosmetics) and stability testing under oxidative conditions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Batch vs. Flow Chemistry: Transitioning from batch reactions to continuous flow systems improves heat dissipation for exothermic fluorination steps.

- Purification: Replace column chromatography with distillation or recrystallization (solvent: hexane/ethanol).

- Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.